3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Sourcing 3,5-diaryl-1,2,4-oxadiazoles with precise halogen patterns for SAR often leads to long lead times or isomer contamination. This compound, featuring an ortho-bromo and 2,4-dichloro substitution, provides a conformationally unique building block for medicinal chemistry and cross-coupling. • Purity: ≥98% (HPLC), ensuring reliable downstream synthetic steps. • Application: Essential for kinase inhibitor or apoptosis inducer programs; bromine handle enables Suzuki/Buchwald-Hartwig derivatization. • Supply: Stocked in multiple warehouses with ambient shipping; bulk quantities available upon request.

Molecular Formula C14H7BrCl2N2O
Molecular Weight 370 g/mol
CAS No. 1000339-26-3
Cat. No. B1294234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
CAS1000339-26-3
Molecular FormulaC14H7BrCl2N2O
Molecular Weight370 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br
InChIInChI=1S/C14H7BrCl2N2O/c15-11-4-2-1-3-9(11)13-18-14(20-19-13)10-6-5-8(16)7-12(10)17/h1-7H
InChIKeyMSJONQGCEQKHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: Scaffold Procurement


3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS 1000339-26-3) is a 3,5-diaryl substituted 1,2,4-oxadiazole, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in the ring [1]. This specific derivative is characterized by a 2-bromophenyl group at position 3 and a 2,4-dichlorophenyl group at position 5 of the oxadiazole ring, conferring distinct electronic and steric properties due to the heavy halogen substitution pattern . The compound is primarily sourced as a high-purity (95-98%) research chemical from reputable vendors for use as a synthetic building block or as a scaffold in drug discovery programs .

Importance of Halogen Substitution Patterns


While the 1,2,4-oxadiazole core is a common pharmacophore, substitution with 3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole for a seemingly similar analog, such as the 4-bromo positional isomer (CAS 381178-19-4) or the mono-chloro derivative (CAS 1000339-28-5), is highly inadvisable without explicit comparative data . The specific ortho-bromo and ortho/para-dichloro substitution pattern on the two aryl rings critically dictates the molecule's three-dimensional conformation, electronic distribution, and lipophilicity, which in turn govern its target binding kinetics and biological activity . In 1,2,4-oxadiazole chemistry, even minor changes in halogen position can lead to drastically different potency, selectivity, and ADME properties, making this specific compound a unique chemical entity for structure-activity relationship (SAR) studies and target validation [1].

Differentiation Guide


Structural Isomer Differentiation: Ortho vs. Para-Bromo Substitution

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is structurally distinct from its closest commercially available analog, the 4-bromo isomer (CAS 381178-19-4). While no direct biological comparison is available in public literature, their differential molecular properties represent a key selection criterion. The ortho-bromo substitution in the target compound influences the dihedral angle between the aryl ring and the oxadiazole core, altering molecular planarity and dipole moment compared to the para-bromo analog . This is a fundamental basis for differential biological activity, as molecular conformation is a primary driver of target recognition and binding.

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

2,4-Dichlorophenyl Substitution: Apoptosis Induction Potential

The 2,4-dichlorophenyl substituent is a critical pharmacophore element for inducing caspase-mediated apoptosis, as demonstrated in a related 1,3,4-oxadiazole series. While the target compound is a 1,2,4-oxadiazole, the presence of the identical 2,4-dichlorophenyl group provides a strong class-level inference for its potential as an apoptosis-inducing scaffold. In a study on human lung adenocarcinoma (A549) cells, the 1,3,4-oxadiazole derivative carrying a 2,4-dichlorophenyl substituent ('Compound 6') exhibited the highest apoptotic effect compared to other halogenated analogs, demonstrating the superior activity of this specific substitution pattern [1].

Oncology Apoptosis Medicinal Chemistry

Procurement Specifications: Purity and Availability

From a procurement standpoint, 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS 1000339-26-3) is readily available as a high-purity research chemical. Multiple established vendors, including AK Scientific, Fluorochem, and Aladdin, supply this compound at standardized purities of 95-98% . This represents a key differentiator from custom-synthesized analogs, as it ensures batch-to-batch consistency and immediate availability for time-sensitive research projects. The commercial availability of the 4-bromo isomer (CAS 381178-19-4) is comparable, thus the selection is driven by the specific ortho-substitution required for the research question.

Chemical Procurement Analytical Chemistry Medicinal Chemistry

Research and Procurement Scenarios


Medicinal Chemistry: Probing Steric and Electronic Effects

This compound serves as an essential analog for SAR studies focusing on the 1,2,4-oxadiazole scaffold. Its specific ortho-bromo and 2,4-dichloro substitution pattern provides a unique combination of steric bulk and electron-withdrawing effects. Researchers can directly compare its activity against the 4-bromo isomer (CAS 381178-19-4) to deconvolute the impact of aryl ring geometry on target binding and cellular potency . This is a fundamental step in lead optimization programs, particularly for targets where a halogen-binding pocket is suspected.

Oncology Drug Discovery: Apoptosis-Inducing Agents

Given the established link between the 2,4-dichlorophenyl moiety and caspase-mediated apoptosis in related oxadiazole series [1], this compound is a logical starting point for medicinal chemistry campaigns aimed at developing novel anticancer agents. The 1,2,4-oxadiazole core is a known bioisostere for amides and esters, offering improved metabolic stability. This specific derivative can be used as a core scaffold for further functionalization or as a reference compound in cell-based phenotypic screening assays designed to identify new pro-apoptotic molecules [2].

Chemical Biology: Molecular Probe Synthesis

The bromine atom at the ortho position provides a convenient synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes the compound an attractive building block for the synthesis of more complex molecular probes, including fluorescent or biotinylated analogs, to study target engagement and cellular localization. The high commercial purity (95-98%) ensures the reliability of these downstream synthetic steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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